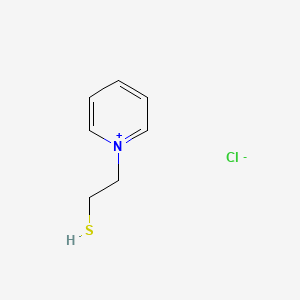
1-(2-Sulfanylethyl)pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Sulfanylethyl)pyridin-1-ium chloride is a pyridinium salt that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a pyridinium ring substituted with a sulfanylethyl group, making it a versatile molecule in both organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Sulfanylethyl)pyridin-1-ium chloride typically involves the alkylation of pyridine with a suitable sulfanylethyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of catalysts, such as phase-transfer catalysts, can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Sulfanylethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative using reducing agents such as sodium borohydride.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride; usually performed in methanol or ethanol at low temperatures.
Substitution: Various nucleophiles (e.g., hydroxide, cyanide); reactions are often conducted in aqueous or mixed solvent systems under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Corresponding substituted pyridinium salts.
Applications De Recherche Scientifique
1-(2-Sulfanylethyl)pyridin-1-ium chloride has found applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of ionic liquids, which are used as solvents and catalysts in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2-Sulfanylethyl)pyridin-1-ium chloride is largely dependent on its chemical structure. The pyridinium ring can interact with various molecular targets through π-π interactions, hydrogen bonding, and electrostatic interactions. The sulfanylethyl group can undergo redox reactions, contributing to the compound’s overall reactivity. These interactions and reactions enable the compound to exert its effects in different chemical and biological systems.
Comparaison Avec Des Composés Similaires
- 1-(2-Hydroxyethyl)pyridin-1-ium chloride
- 1-(2-Aminoethyl)pyridin-1-ium chloride
- 1-(2-Methylethyl)pyridin-1-ium chloride
Comparison: 1-(2-Sulfanylethyl)pyridin-1-ium chloride is unique due to the presence of the sulfanylethyl group, which imparts distinct redox properties and reactivity compared to its analogs For instance, 1-(2-Hydroxyethyl)pyridin-1-ium chloride lacks the sulfur atom, resulting in different chemical behavior and applications
Propriétés
Numéro CAS |
88516-28-3 |
|---|---|
Formule moléculaire |
C7H10ClNS |
Poids moléculaire |
175.68 g/mol |
Nom IUPAC |
2-pyridin-1-ium-1-ylethanethiol;chloride |
InChI |
InChI=1S/C7H9NS.ClH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2;1H |
Clé InChI |
RIBHPTFRWWJERH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[N+](C=C1)CCS.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


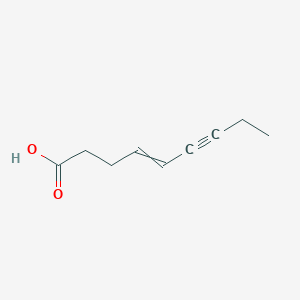

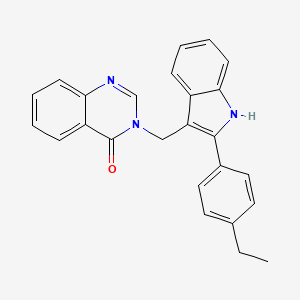
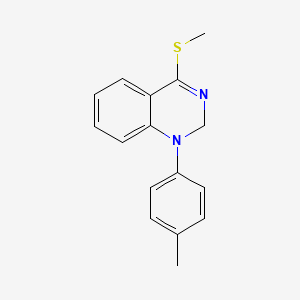
![Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane](/img/structure/B14375471.png)
![N-(3-{[(4-Butoxyphenyl)methyl]amino}phenyl)acetamide](/img/structure/B14375475.png)
![N-({[2-(3,5-Dimethoxyphenyl)propan-2-yl]oxy}carbonyl)-L-aspartic acid](/img/structure/B14375479.png)

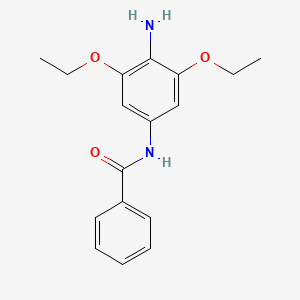
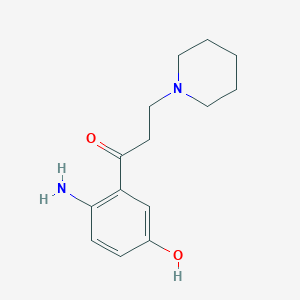
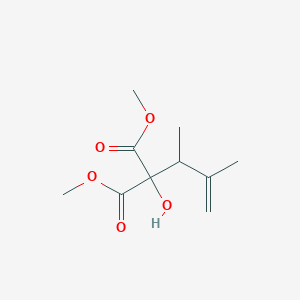
![Tris[2-(4-hydroxybenzoyl)phenyl] phosphite](/img/structure/B14375525.png)


